1-cyclopropyl-2-phenylpiperidin-4-one
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Overview
Description
1-Cyclopropyl-2-phenylpiperidin-4-one is a chemical compound with the molecular formula C14H17NO and a molecular weight of 215.29 g/mol . It is a derivative of piperidin-4-one, a class of compounds known for their diverse biological activities, including antimicrobial, antiviral, and central nervous system effects . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of 1-cyclopropyl-2-phenylpiperidin-4-one typically involves the Mannich reaction, which is a condensation reaction of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . The reaction conditions often include the use of ethanol as a solvent and heating to facilitate the condensation process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Cyclopropyl-2-phenylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogens or other nucleophiles replace hydrogen atoms. Common reagents include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction produces alcohols or amines .
Scientific Research Applications
1-Cyclopropyl-2-phenylpiperidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-cyclopropyl-2-phenylpiperidin-4-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For instance, its antimicrobial activity may result from inhibiting bacterial cell wall synthesis or interfering with essential metabolic pathways . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
1-Cyclopropyl-2-phenylpiperidin-4-one can be compared with other piperidin-4-one derivatives, such as:
2,6-Diaryl-3-methyl-4-piperidones: These compounds also exhibit significant antimicrobial activity and are synthesized using similar Mannich reactions.
Spiropiperidines: These derivatives have unique structural features and are used in various pharmacological applications.
Condensed piperidines: These compounds are known for their diverse biological activities and are synthesized through cyclization reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperidin-4-one derivatives.
Properties
CAS No. |
1909306-32-6 |
---|---|
Molecular Formula |
C14H17NO |
Molecular Weight |
215.3 |
Purity |
85 |
Origin of Product |
United States |
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